N,N-Dimethylcinnamylamine
Description
Structure
3D Structure
Properties
CAS No. |
33962-90-2 |
|---|---|
Molecular Formula |
C11H15N |
Molecular Weight |
161.24 g/mol |
IUPAC Name |
(E)-N,N-dimethyl-3-phenylprop-2-en-1-amine |
InChI |
InChI=1S/C11H15N/c1-12(2)10-6-9-11-7-4-3-5-8-11/h3-9H,10H2,1-2H3/b9-6+ |
InChI Key |
SYUYXOYNRMMOGW-RMKNXTFCSA-N |
SMILES |
CN(C)CC=CC1=CC=CC=C1 |
Isomeric SMILES |
CN(C)C/C=C/C1=CC=CC=C1 |
Canonical SMILES |
CN(C)CC=CC1=CC=CC=C1 |
Synonyms |
N,N-dimethyl-3-phenyl-2-propen-1-amine N,N-dimethylcinnamylamine N,N-dimethylcinnamylamine, (E)-isomer N,N-dimethylcinnamylamine, (Z)-isome |
Origin of Product |
United States |
Synthetic Methodologies for N,n Dimethylcinnamylamine and Its Derivatives
Direct Synthesis Approaches
Direct synthesis methods offer a streamlined route to N,N-Dimethylcinnamylamine, often involving a single reaction vessel. These approaches are valued for their operational simplicity and efficiency.
Reductive Amination Strategies
Reductive amination stands out as a prominent one-pot procedure for synthesizing tertiary amines like this compound. This method typically involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.
In the context of this compound synthesis, cinnamaldehyde (B126680) is a common starting material. The reaction proceeds via the in-situ formation of an iminium ion intermediate from the condensation of cinnamaldehyde and dimethylamine (B145610), which is then reduced to the final tertiary amine. A variety of reducing agents and catalytic systems have been employed to facilitate this transformation.
For instance, borohydride (B1222165) exchange resin (BER) has been effectively used for the reductive amination of aldehydes and ketones with dimethylamine. koreascience.kr This method has demonstrated high yields for the synthesis of various N,N-dimethylalkylamines and is tolerant of several functional groups, including isolated and conjugated double bonds. koreascience.kr Another approach utilizes zinc acetate (B1210297) dihydrate as a catalyst with N,N-dimethylformamide (DMF) serving as the dimethylamino source, reductant, and solvent. researchgate.net This practical method has shown broad substrate scope and good functional group tolerance, successfully converting cinnamaldehyde to this compound without affecting the α,β-conjugated double bond. researchgate.net
Furthermore, zirconium borohydride–piperazine complexes have been explored for the regioselective one-pot reductive amination of trans-cinnamaldehyde. iau.irsci-hub.se These methods have yielded the expected substituted cinnamylamines in high isolated yields. iau.irsci-hub.se The use of dimethylamine borane (B79455) (DMAB) has also been reported as a dimethylamine source for the metal-free reductive amination of carbonyl compounds under mild conditions. chemrxiv.org
Table 1: Examples of Reductive Amination for N,N-Dimethylalkylamine Synthesis
| Carbonyl Compound | Amine Source | Reducing Agent/Catalyst | Product | Yield (%) | Reference |
| Hexanal | Dimethylamine | Borohydride Exchange Resin (BER) | N,N-dimethylhexylamine | 95 | koreascience.kr |
| Cyclohexanecarboxaldehyde | Dimethylamine | Borohydride Exchange Resin (BER) | N,N-dimethylcyclohexylmethylamine | 93 | koreascience.kr |
| Cinnamaldehyde | Dimethylamine | Borohydride Exchange Resin (BER) | This compound | 92 | koreascience.kr |
| Benzaldehyde | N,N-dimethylformamide (DMF) | Zn(OAc)₂ | N,N-dimethylbenzylamine | 98 | researchgate.net |
| Cinnamaldehyde | N,N-dimethylformamide (DMF) | Zn(OAc)₂ | This compound | 85 | researchgate.net |
| trans-Cinnamaldehyde | Aniline | Zirconium borohydride–piperazine | N-cinnamylaniline | 92 | sci-hub.se |
This table is for illustrative purposes and showcases the versatility of reductive amination for synthesizing various N,N-dimethylalkylamines, including the cinnamylamine (B1233655) scaffold.
Condensation Reactions in this compound Formation
Condensation reactions provide another direct pathway to amine synthesis. libretexts.org These reactions involve the joining of two molecules with the elimination of a small molecule, such as water. In the synthesis of imines, which are precursors to amines in reductive amination, the condensation of an aldehyde or ketone with a primary amine is a key step. organic-chemistry.org While not a direct one-step synthesis to this compound itself, the principles of condensation are fundamental to the initial step of many reductive amination procedures.
For the formation of this compound, the initial condensation of cinnamaldehyde with dimethylamine would form an unstable enamine or iminium ion, which is then immediately reduced in a reductive amination protocol. The development of efficient condensing agents and catalysts is crucial for promoting these transformations. mdpi.com
Multistep Synthetic Routes and Derivatization
For more complex analogs or when direct methods are not suitable, multistep synthetic sequences are employed. azom.comyoutube.comyoutube.comarxiv.orgd-nb.info These routes offer greater flexibility in introducing various functional groups and controlling stereochemistry.
Precursor-Based Transformations in this compound Synthesis
Multistep syntheses often begin with a precursor molecule that is subsequently modified to yield the target compound. A common strategy involves the use of cinnamyl halides, such as cinnamyl chloride, which can undergo nucleophilic substitution with dimethylamine.
Another documented multistep synthesis leading to the formation of (E)-N,N-dimethyl-cinnamylamine involves an oxidation-elimination process. nih.govrsc.org In this route, a precursor, N,N-dimethyl-3-phenyl-3-(phenylselanyl)propan-1-amine, is synthesized through a sequence involving a Mannich reaction, reduction, and chlorination, followed by reaction with a selenide (B1212193). rsc.org The subsequent oxidation of the selenide triggers an elimination reaction to yield the trans-cinnamylamine derivative. rsc.org
The synthesis of cinnamoyl chloride from cinnamic acid using reagents like thionyl chloride is a key step in preparing precursors for various cinnamic acid derivatives. nih.gov This activated intermediate can then be reacted with appropriate amines.
Organometallic-Catalyzed Coupling Reactions Relevant to Cinnamylamine Scaffolds
Organometallic chemistry offers powerful tools for the construction of carbon-carbon and carbon-nitrogen bonds, which are central to the synthesis of cinnamylamine scaffolds. kisti.re.kr Palladium-catalyzed reactions, in particular, have been extensively studied for the functionalization of allylic compounds. chemrxiv.orgresearchgate.net
The Heck reaction, for example, can be used to arylate allylamines, providing a route to substituted cinnamylamines. researchgate.net Controlling the stereochemistry in these reactions is a significant challenge, with research focused on developing catalyst systems that favor specific isomers. chemrxiv.org For instance, the use of mono-protected amino acid (MPAA) ligands with palladium catalysts has been shown to enable the selective synthesis of cis-arylated allylamines. chemrxiv.org
Allylic Grignard reagents have also been shown to add to this compound, resulting in allylated products. iitm.ac.inresearchgate.net This demonstrates the potential for further functionalization of the cinnamylamine backbone using organometallic reagents.
Formation as By-products in Catalytic Hydrogenation and Other Processes
This compound or related cinnamylamines can sometimes be formed as byproducts in other chemical reactions. One notable example is the catalytic hydrogenation of cinnamaldehyde. nih.govmdpi.comumaine.eduacademie-sciences.frunive.it The primary goal of this reaction is often the selective reduction of the carbon-carbon double bond to produce hydrocinnamaldehyde, or the carbonyl group to yield cinnamyl alcohol. nih.gov
However, under certain conditions, particularly in the presence of amine impurities or additives, the formation of cinnamylamines through reductive amination can occur. The product distribution in cinnamaldehyde hydrogenation is highly dependent on the catalyst, support, solvent, and reaction conditions. unive.it For instance, in a study using a Pt/SiO₂ coated tube reactor for the continuous flow hydrogenation of cinnamaldehyde, the formation of acetals as by-products was observed in a batch reactor setup. mdpi.com While not directly forming this compound, this illustrates how reaction conditions can lead to side products derived from the aldehyde starting material.
Green Chemistry and Sustainable Synthetic Approaches for this compound
The growing emphasis on environmental stewardship has propelled a paradigm shift in chemical synthesis, favoring the adoption of green and sustainable practices. researchgate.net These principles, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of fine chemicals, including this compound and its derivatives. researchgate.netyale.edu Traditional synthetic routes often rely on harsh reaction conditions, toxic solvents, and stoichiometric reagents that generate significant waste. nih.gov In contrast, green methodologies focus on improving atom economy, utilizing renewable feedstocks, employing safer solvents, leveraging catalytic processes, and minimizing energy consumption. yale.edunih.gov
Biocatalytic and Biosynthetic Routes
One of the most promising green strategies involves harnessing biological systems for chemical production. Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high selectivity and under mild conditions, significantly reducing the environmental impact compared to conventional chemical methods. nih.govrsc.org
Microbial Production of Precursors: Research has demonstrated the feasibility of producing cinnamylamine, a direct precursor to this compound, through microbial fermentation. nih.gov Engineered strains of Escherichia coli have been developed to synthesize cinnamylamine from renewable feedstocks like L-phenylalanine. nih.gov This biosynthetic pathway typically involves a multi-enzyme cascade:
Conversion of L-Phenylalanine to Cinnamic Acid: Phenylalanine ammonia-lyase (PAL) catalyzes the initial step. nih.gov
Reduction to Cinnamaldehyde: The conversion of cinnamic acid to cinnamaldehyde can be achieved in a single step using carboxylic acid reductase (CAR) or via a two-step process involving 4-coumarate: CoA ligase (4CL) and cinnamoyl-CoA reductase (CCR). nih.gov
Amination to Cinnamylamine: The final step involves the amination of cinnamaldehyde, a reaction catalyzed by an ω-aminotransferase (ω-AT). nih.govsmolecule.com
This microbial production method is advantageous due to its use of renewable resources and operation under environmentally friendly conditions, avoiding the high temperatures, pressures, and metal catalysts associated with traditional chemical synthesis. nih.gov
Enzymatic Synthesis: Beyond microbial synthesis of precursors, specific enzymes are being employed for the direct synthesis of amines. Imine reductases (IREDs) and reductive aminases (RedAms) are particularly relevant for the synthesis of this compound. mdpi.com These NADPH-dependent enzymes can catalyze the asymmetric reductive amination of an aldehyde (cinnamaldehyde) with an amine (dimethylamine) to directly yield the target N,N-disubstituted cinnamylamine derivative. mdpi.com This biocatalytic approach offers high chemo- and stereoselectivity under mild, aqueous conditions. rsc.org
Application of Green Chemistry Principles
Several core principles of green chemistry are being actively explored to develop sustainable synthetic routes for this compound and its analogues.
Use of Safer Solvents and Reaction Conditions: A primary goal of green chemistry is to replace hazardous organic solvents like N,N-dimethylformamide (DMF) or chlorinated hydrocarbons. rsc.org Research is focused on using benign alternatives such as water, supercritical CO₂, ionic liquids, or biodegradable solvents. nih.gov In some cases, solvent-free reaction conditions, such as mechanochemical synthesis (ball-milling), can be employed to form carbon-nitrogen bonds, drastically reducing waste. beilstein-journals.org
Alternative Energy Sources: To minimize the energy footprint of chemical processes, alternative energy sources are utilized. nih.gov Microwave-assisted synthesis has been shown to accelerate reaction rates, improve yields, and enhance selectivity in the formation of various heterocyclic compounds and other organic molecules, often in shorter reaction times compared to conventional heating. nih.govresearchgate.net Similarly, ultrasound-assisted synthesis (sonochemistry) can enhance chemical reactivity through acoustic cavitation. nih.gov
Catalysis: The principle of using catalytic reagents in small amounts over stoichiometric ones is central to green synthesis. yale.edu For the synthesis of amines, heterogeneous catalysts are being developed for reductive amination and acceptorless dehydrogenative coupling reactions. sciencenet.cnnih.gov These catalysts, often based on metals supported on materials like carbon or alumina, can be easily separated from the reaction mixture and reused, which simplifies product purification and reduces waste. nih.gov This approach is a greener alternative to classical methods that use stoichiometric reducing agents and generate significant byproducts. researchgate.net
The integration of these green and sustainable approaches offers a clear path toward the environmentally responsible production of this compound. By focusing on biocatalysis, safer solvents, alternative energy inputs, and efficient catalytic systems, the chemical industry can significantly reduce its environmental impact while producing valuable chemical compounds.
Table 1: Overview of Green Synthetic Approaches Relevant to this compound
| Synthetic Approach | Key Features | Relevant Green Chemistry Principle(s) |
| Microbial Biosynthesis | Use of engineered E. coli to convert L-phenylalanine or cinnamic acid to cinnamylamine. nih.gov | Use of Renewable Feedstocks, Biocatalysis, Safer Solvents (water) |
| Enzymatic Reductive Amination | Direct conversion of cinnamaldehyde and dimethylamine using Imine Reductases (IREDs) or Reductive Aminases (RedAms). mdpi.com | Biocatalysis, High Selectivity, Designing Safer Chemicals |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reaction rates and improve yields. nih.govresearchgate.net | Design for Energy Efficiency |
| Mechanochemical Synthesis | Solvent-free synthesis of C-N bonds via grinding or ball-milling. beilstein-journals.org | Prevention of Waste, Safer Solvents (use of none) |
| Heterogeneous Catalysis | Reductive amination using reusable solid-supported metal catalysts. sciencenet.cnnih.gov | Catalysis, Atom Economy |
| Green Solvent Replacement | Substitution of hazardous solvents like DMF with binary mixtures of greener solvents (e.g., N-butyl-2-pyrrolidone and ethyl acetate). rsc.org | Safer Solvents and Auxiliaries |
Advanced Spectroscopic and Analytical Characterization Techniques in N,n Dimethylcinnamylamine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and dynamic investigation of N,N-Dimethylcinnamylamine. weebly.com It provides unparalleled insight into the molecular framework at the atomic level. weebly.comnih.gov
Conformational Analysis and Rotational Barrier Studies
The flexibility of the this compound molecule, specifically the rotation around the C-N bonds, gives rise to different spatial arrangements or conformers. ias.ac.inresearchgate.net NMR spectroscopy is a primary tool for studying these dynamic processes. ias.ac.in Hindered internal rotation, particularly around the allylic C-N bond and the N-methyl groups, can be investigated using dynamic NMR (DNMR) experiments at variable temperatures. unibas.it
In analogous systems like N,N-dimethylamides, the partial double bond character of the C-N bond leads to a significant energy barrier for rotation. researchgate.netcolostate.edu This restricted rotation can result in distinct NMR signals for the two methyl groups at low temperatures, which coalesce as the temperature increases and the rate of rotation becomes faster on the NMR timescale. ias.ac.inunibas.it By analyzing the changes in the NMR lineshape with temperature, it is possible to calculate the activation energy (rotational barrier) for this process. mdpi.com For N,N-dimethylformamide, this barrier is in the range of 50 to 90 kJ/mol. ias.ac.in Similar principles apply to this compound, where the rotation of the dimethylamino group relative to the cinnamyl backbone can be quantified. Factors such as solvent polarity and electronic effects from the phenyl group can influence this rotational barrier. nih.gov
Table 1: Representative Rotational Energy Barriers for Related Amide Bonds
| Compound | Bond | Rotational Barrier (kJ/mol) | Method |
|---|---|---|---|
| N,N-Dimethylformamide | Amide C-N | ~50-90 | Dynamic NMR ias.ac.in |
| 3-[(E)-(dimethylamino) methylidene-1,1-dimethylurea | Amide C-N | 68.6 | Dynamic NMR researchgate.net |
Structural Elucidation and Stereochemical Characterization
NMR spectroscopy is fundamental for the primary structural determination of this compound, confirming the connectivity of atoms and the stereochemistry of the double bond. slideshare.netnd.edu
¹H NMR: The proton NMR spectrum provides key information. The protons of the dimethylamino group typically appear as a singlet. The vinylic protons on the cinnamyl backbone exhibit characteristic chemical shifts and coupling constants (J-values) that confirm the trans (E) stereochemistry of the double bond. The aromatic protons of the phenyl ring appear in a distinct region of the spectrum.
¹³C NMR: The carbon-13 NMR spectrum shows distinct signals for each unique carbon atom, including the methyl carbons, the carbons of the alkene, and the aromatic carbons. nih.gov The chemical shifts are indicative of the electronic environment of each carbon.
2D NMR Techniques: For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments are employed. slideshare.netarkat-usa.org
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to trace the spin systems within the cinnamyl fragment. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for connecting the dimethylamino group to the cinnamyl backbone and the phenyl group. arkat-usa.org
NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide information about the spatial proximity of protons, further aiding in conformational and stereochemical assignments. weebly.com
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| N-Methyl Protons | ~2.2-2.4 | ~40-45 |
| Methylene (B1212753) Protons (-CH₂-) | ~3.0-3.2 | ~60-65 |
| Vinylic Proton (β to N) | ~6.2-6.4 | ~125-130 |
| Vinylic Proton (α to Ph) | ~6.5-6.7 | ~130-135 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition of a compound. rsc.orgwikipedia.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal tool for identifying volatile compounds and assessing their purity. wikipedia.org In the context of this compound, GC-MS is used to confirm its identity in a sample and to detect and identify any volatile impurities. thermofisher.comkuleuven.be
The sample is first vaporized and separated based on its boiling point and interaction with the GC column. As this compound elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the mass of the compound, along with a characteristic fragmentation pattern that serves as a molecular fingerprint. One study identified this compound as a by-product in a chemical reaction using GC-MS. kuleuven.be This technique is considered a "gold standard" for forensic substance identification due to its specificity. wikipedia.org
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis
For analyzing this compound in complex matrices, such as biological fluids or reaction mixtures containing non-volatile components, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. rsc.orgwikipedia.org LC separates the components of a liquid mixture, and the MS provides sensitive and selective detection. mst.or.jp
The LC system separates this compound from other components based on its polarity and affinity for the stationary phase. The eluent from the LC column is then introduced into the mass spectrometer's ion source, commonly using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). wikipedia.orgmst.or.jp These "soft" ionization techniques typically produce a protonated molecule [M+H]⁺, allowing for clear determination of the molecular weight. Tandem mass spectrometry (LC-MS/MS) can be used for even greater selectivity and for structural confirmation by fragmenting the parent ion and analyzing the resulting daughter ions. nih.govnih.gov This is particularly useful for quantifying trace amounts of the compound in complex samples. nih.gov
Table 3: Mass Spectrometry Data for this compound
| Technique | Ionization Method | Expected Key Ion (m/z) | Information Provided |
|---|---|---|---|
| GC-MS | Electron Ionization (EI) | 161 (M⁺) | Molecular Weight, Fragmentation Pattern |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. copbela.org These methods are excellent for identifying the functional groups present in a molecule, as each group has characteristic absorption or scattering frequencies. copbela.orglibretexts.org
For this compound, IR and Raman spectroscopy can confirm the presence of its key structural features: the N,N-dimethylamino group, the carbon-carbon double bond, and the phenyl group.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule. A key requirement for a vibration to be IR active is a change in the molecule's dipole moment during the vibration. copbela.org
C-H stretching: Aromatic and vinylic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups appear just below 3000 cm⁻¹. vscht.cz
C=C stretching: The alkene C=C stretch is expected around 1650-1600 cm⁻¹, and aromatic ring C=C stretches appear in the 1600-1450 cm⁻¹ region. vscht.cz
C-N stretching: The C-N stretching vibration of the tertiary amine is typically found in the 1250-1000 cm⁻¹ range. msu.edu
C-H bending: Out-of-plane C-H bending vibrations for the trans-disubstituted alkene give a strong band around 970-960 cm⁻¹, which is highly diagnostic. Aromatic C-H bending bands also appear in the fingerprint region.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light (from a laser). plus.ac.at A vibration is Raman active if there is a change in the molecule's polarizability. plus.ac.at
Symmetrical and non-polar bonds often produce strong Raman signals. Therefore, the C=C stretching vibration of the alkene and the symmetric breathing mode of the phenyl ring are typically strong and easily identified in the Raman spectrum. stfc.ac.uklippertt.ch The N=N bond in some compounds, for instance, is more easily identified by its high intensity in Raman spectra. lippertt.ch
Table 4: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|---|
| Aromatic/Vinylic C-H | Stretching | 3100-3000 | 3100-3000 | Medium-Weak |
| Aliphatic C-H | Stretching | 2980-2850 | 2980-2850 | Medium-Strong |
| Alkene C=C | Stretching | ~1650 | ~1650 | Medium (Variable) / Strong |
| Aromatic C=C | Stretching | 1600-1450 | 1600-1450 | Medium-Strong |
| C-N | Stretching | 1250-1000 | 1250-1000 | Medium |
Electrochemical Methods: Voltammetric Studies of Oxidation Mechanisms
Voltammetric techniques, especially cyclic voltammetry (CV), are instrumental in elucidating the complex oxidation mechanisms of tertiary amines such as this compound. researchgate.netnih.gov These methods allow for the investigation of electron transfer processes, the identification of reactive intermediates, and the determination of reaction kinetics. acs.org Although specific studies focusing exclusively on this compound are not prevalent in the literature, a robust mechanistic framework can be constructed based on extensive research into structurally analogous tertiary aralkyl-amines, particularly N,N-dimethylbenzylamine. rsc.orgdatapdf.com
The anodic oxidation of tertiary amines is recognized as an irreversible process, a characteristic attributed to the rapid chemical reactions that follow the initial electron transfer steps. rsc.org In cyclic voltammetry, this is typically observed as an anodic wave with no corresponding cathodic wave on the reverse scan. For many tertiary amines, the voltammogram may show one or two distinct oxidation waves, depending on the specific structure and experimental conditions. rsc.org
The generally accepted mechanism for the electrochemical oxidation of a tertiary amine begins with an initial single-electron transfer (SET) from the nitrogen atom's lone pair at the anode surface. rsc.orgrsc.org This step, which is often the potential-determining step, forms a highly reactive aminium radical cation. rsc.orgrsc.org This intermediate is short-lived and rapidly undergoes one of several follow-up reactions. The most common pathway involves the deprotonation at an α-carbon (a carbon atom adjacent to the nitrogen), yielding an α-amino radical. rsc.orgsemanticscholar.org This radical species can then undergo a second electron transfer to form a stable iminium cation. semanticscholar.orgmdpi.com Finally, this iminium cation readily reacts with nucleophiles present in the system, such as water or methanol (B129727) from the solvent, to hydrolyze into a secondary amine and an aldehyde or ketone. rsc.orgsemanticscholar.org In the case of this compound, this process would be expected to yield N-methylcinnamylamine and formaldehyde.
The specific structure of the tertiary amine significantly influences its oxidation potential. Studies on a series of substituted N,N-dimethylbenzylamines have shown a clear correlation between the electron-donating or -withdrawing nature of substituents on the aromatic ring and the peak oxidation potential. rsc.org A Hammett plot for these compounds yielded a ρ value of –0.94, indicating that electron-withdrawing groups make the amine more difficult to oxidize (i.e., shift the oxidation potential to more positive values), while electron-donating groups facilitate oxidation. rsc.org The extended π-conjugation of the cinnamyl group in this compound, compared to a benzyl (B1604629) group, would also be expected to influence the stability of the radical cation intermediate and thus its oxidation potential.
While specific experimental data for this compound is not available, the table below presents representative data from voltammetric studies of analogous tertiary amines to illustrate typical values.
Interactive Data Table: Representative Anodic Peak Potentials for Tertiary Amines
| Compound | Electrode | Solvent/Electrolyte | Peak Potential (Ep) vs. Reference | Citation |
| N,N-Dimethylbenzylamine | Glassy Carbon | Acetonitrile / 0.1 M TBABF₄ | 0.86 V vs. SCE | datapdf.com |
| N,N-Dimethylbenzylamine | Glassy Carbon | Methanol / 0.5 M KOH | 0.94 V vs. SCE | datapdf.com |
| 1-Phenylpyrrolidine | Not specified | Not specified | 0.85 V | rsc.org |
| Triethylamine | Not specified | 100 mM Phosphate Buffer (pH 7.4) | > 0.6 V vs. Ag/AgCl | mdpi.com |
This table contains data for compounds structurally related to this compound to provide context for expected electrochemical behavior. Ep = Peak Potential; SCE = Saturated Calomel Electrode; TBABF₄ = Tetrabutylammonium tetrafluoroborate; KOH = Potassium Hydroxide.
The mechanism of oxidation, particularly the site of the initial deprotonation, can also be influenced by steric and electronic factors. For N,N-dimethylbenzylamine, oxidation preferentially occurs via deprotonation of a methyl group rather than the benzylic C-H bond. datapdf.comnih.gov This regioselectivity is a known characteristic of the aminium cation radical's reactivity. datapdf.com Similar behavior would be anticipated for this compound, suggesting that demethylation is a likely primary product pathway.
Chemical Reactivity and Mechanistic Investigations of N,n Dimethylcinnamylamine
Oxidation Reactions and Pathways
The oxidation of N,N-Dimethylcinnamylamine is a key aspect of its chemical profile, particularly its interactions with biological systems and its potential for synthetic transformation.
This compound is a notable substrate for monoamine oxidase (MAO), a flavin-dependent enzyme crucial for the metabolism of amine neurotransmitters. nih.gov While MAOs typically oxidize primary and secondary amines, their ability to oxidize tertiary amines is rare. nsf.govresearchgate.net this compound is part of a select group of tertiary amines that can be processed by MAO, a capability attributed to its unique structure, which features a C-H bond alpha to both the nitrogen atom and a C=C double bond. researchgate.netresearchgate.netacs.org This configuration significantly lowers the C-H bond dissociation energy, making it susceptible to enzymatic oxidation. nsf.gov
The interaction of this compound and its analogues with MAO often results in mechanism-based inactivation, where the enzyme converts the substrate into a reactive species that covalently binds to and inactivates the enzyme. nsf.govcapes.gov.br This "suicide inactivation" follows a kinetic pattern involving initial reversible binding to form an enzyme-inhibitor complex, followed by an irreversible catalytic step leading to adduct formation. mdpi.com
The general scheme for this mechanism-based inactivation is: E + I ⇌ [Ki] E·I → [kinact] E-I
Here, Ki represents the inhibitor's binding affinity, and kinact is the maximum rate of inactivation. mdpi.com While specific kinetic values for this compound are not detailed in the available literature, studies of related mechanism-based inhibitors provide insight. For example, the propargylamine (B41283) inhibitor ASS234 exhibits a pre-steady-state kinetic rate of approximately 0.057 s⁻¹ during its inactivation of MAO-A. frontiersin.org The process of inactivation is often monitored spectroscopically by observing changes in the absorption spectrum of the FAD cofactor as the covalent adduct is formed. mdpi.comfrontiersin.org
The study of conformationally rigid analogues of this compound, such as derivatives of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), has been instrumental in elucidating the structural requirements for MAO binding and inactivation. nsf.govmd-medicaldata.comnih.gov These analogues mimic the shape of this compound, allowing researchers to probe the enzyme's active site.
A critical factor for activity is the presence of the weak C-H bond alpha to both the nitrogen and the double bond, which allows for the formation of a stable radical through extended delocalization. nsf.govacs.org The nature of the substituent on the nitrogen atom also plays a crucial role. For instance, N-cyclopropyl-4-aryl-1,2,3,6-tetrahydropyridines act as time-dependent, irreversible inhibitors of MAO-B, whereas the analogous N-methyl derivatives are simply substrates that are oxidized and released. researchgate.net This demonstrates that small structural changes can divert the reaction pathway from simple turnover to covalent inactivation. nsf.govresearchgate.net
| Compound Type | Activity with MAO-B | Reference |
|---|---|---|
| N-methyltetrahydropyridine analogues | Substrates | researchgate.net |
| N-cyclopropyltetrahydropyridine analogues | Time-dependent inhibitors | researchgate.net |
Enzymatic Oxidation Mechanisms (e.g., Monoamine Oxidase (MAO) Interactions)
Computational and Theoretical Insights into Amine Oxidation Mechanisms (e.g., Polar Nucleophilic, Hydride Transfer, Single Electron Transfer)
Three main mechanisms have been proposed for the MAO-catalyzed oxidation of amines; however, for tertiary amines like this compound, the options are limited by steric hindrance. nsf.govresearchgate.net
Polar Nucleophilic and Hydride Transfer Mechanisms: The polar nucleophilic mechanism requires the amine's lone pair to attack the flavin cofactor, while the hydride transfer mechanism involves the direct transfer of a hydride ion to the flavin. nih.govnsf.govresearchgate.net Both pathways are considered sterically inaccessible for bulky tertiary amines. nsf.govresearchgate.netresearchgate.net
Single Electron Transfer (SET) Mechanism: This is the most widely accepted mechanism for the oxidation of tertiary amines like this compound by MAO. nsf.govresearchgate.net The process begins with a single electron transfer from the amine to the FAD cofactor, creating an amine radical cation. nsf.gov This initial step is thermodynamically unfavorable but is driven forward by a subsequent, rapid deprotonation of the radical cation. researchgate.netresearchgate.net The acidity of this radical cation is exceptionally high due to the structural feature of the adjacent double bond, which stabilizes the resulting radical. nsf.govresearchgate.net Computational studies have corroborated this hypothesis, showing a significant lowering of the C-H bond dissociation energy due to this allylic stabilization. nsf.gov
Oxidative elimination reactions provide a pathway to form unsaturated amines. While not a direct oxidation of this compound itself, related structures show this reactivity. For example, certain fluoxetine (B1211875) analogues containing a selenium atom undergo an oxidation-elimination sequence when treated with hydrogen peroxide, yielding a cinnamylamine (B1233655) scaffold. rsc.org This suggests that the carbon backbone of this compound is predisposed to forming a double bond via elimination.
The principles of reductive elimination, the reverse of oxidative addition, are well-established in organometallic chemistry and are relevant to catalytic processes that could involve this compound. umb.edulibretexts.orgnih.gov These reactions, often the final step in a catalytic cycle, involve a metal center eliminating two ligands to form a new covalent bond. umb.edulibretexts.org The interaction of this compound with palladium catalysts has been documented, opening the possibility of its participation in such catalytic cycles involving oxidative addition and reductive elimination steps. nii.ac.jpoup.com
Reactions Involving the Tertiary Amine Functionality
The chemical behavior of this compound is significantly influenced by its tertiary amine group. The lone pair of electrons on the nitrogen atom confers both nucleophilic and basic properties. chemguide.co.ukchemrevise.org
As a nucleophile, the amine can attack various electrophilic centers. chemguide.co.uk A classic reaction for tertiary amines is the formation of quaternary ammonium (B1175870) salts upon reaction with alkyl halides. chemguide.co.uklibretexts.org This reactivity extends to more complex transformations. In palladium-catalyzed reactions, allylamines have been shown to act as nucleophiles, attacking π-allylpalladium intermediates. oup.com This specific reactivity was observed in competition experiments where a tertiary allylamine (B125299) attacked an intermediate derived from an allyl carbamate (B1207046), showcasing the nucleophilic character of the amine. oup.com The direct reaction of this compound with lithium tetrachloropalladate(II) further confirms its ability to interact with and coordinate to transition metals. nii.ac.jp
As a base, this compound can accept a proton from an acid to form the corresponding ammonium salt. nih.gov The electron-donating nature of the two methyl groups enhances the electron density on the nitrogen, generally making it a stronger base than simpler amines like ammonia, though this can be tempered by steric and solvation effects. chemrevise.org This basicity is fundamental to its behavior in chemical reactions and its physical properties.
Alkylation and Quaternization Reactions
The lone pair of electrons on the nitrogen atom of this compound makes it nucleophilic, allowing it to react with alkylating agents. This reaction, known as N-alkylation, can lead to the formation of a quaternary ammonium salt, a process specifically referred to as quaternization. sciensage.infomasterorganicchemistry.com This is a type of Menshutkin reaction, where a tertiary amine is converted into a quaternary ammonium salt by reacting with an alkyl halide. sciensage.info
The quaternization process involves the nucleophilic attack of the tertiary amine's nitrogen on the electrophilic carbon of an alkyl halide, forming a new carbon-nitrogen bond and displacing the halide ion. sciensage.infomasterorganicchemistry.com The resulting product is a salt with a positively charged nitrogen atom. The rate of this reaction can be influenced by steric hindrance around the amine and the nature of the alkyl halide. sciensage.info
A specific example of this reactivity is the reaction of this compound with p-nitrobenzyl bromide in methyl cyanide. The reaction proceeds under reflux conditions to yield the corresponding quaternary ammonium salt, cinnamyl-dimethyl-(p-nitrobenzyl)ammonium bromide, in high yield. rsc.org
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |
| This compound | p-Nitrobenzyl bromide | Methyl Cyanide | Reflux, 30 min | Cinnamyl-dimethyl-(p-nitrobenzyl)ammonium bromide |
Table 1: Example of a Quaternization Reaction with this compound. Data sourced from rsc.org.
Formation of Iminium Ions and Enamines
Iminium ions and enamines are key intermediates in organic synthesis. masterorganicchemistry.comorgoreview.com Typically, enamines are formed from the reaction of a secondary amine with an aldehyde or ketone. masterorganicchemistry.comorgoreview.comlibretexts.org The mechanism involves the initial nucleophilic addition of the secondary amine to the carbonyl carbon, forming a carbinolamine intermediate. unizin.orglibretexts.org Acid-catalyzed dehydration of the carbinolamine generates an iminium ion, which is a cation with the general structure [R₂C=NR₂]⁺. wikipedia.orglibretexts.org Subsequent deprotonation of a proton from an adjacent carbon (the α-carbon) results in the formation of the neutral enamine. libretexts.orglibretexts.org
Since this compound is a tertiary amine, it lacks the N-H proton necessary to form a neutral enamine after reacting with a carbonyl compound through the standard pathway. The reaction would stop at the initial adduct or other decomposition pathways would be favored.
However, iminium cations can also be generated from tertiary amines through other pathways, such as oxidation. nsf.gov For instance, in biological systems, monoamine oxidase (MAO) enzymes catalyze the oxidation of amines. nsf.govacs.org While the exact mechanisms are complex and can involve single-electron transfer (SET) or polar pathways, they can lead to the formation of an iminium cation intermediate. nsf.govacs.org This intermediate is then typically hydrolyzed to yield an aldehyde and the corresponding secondary amine. wikipedia.org
General Steps for Enamine Formation (from a Secondary Amine)
Nucleophilic Attack: A secondary amine attacks the carbonyl carbon of an aldehyde or ketone. libretexts.org
Proton Transfer: A proton is transferred to form a neutral carbinolamine. unizin.org
Protonation of Oxygen: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, making it a good leaving group (H₂O). libretexts.org
Formation of Iminium Ion: The lone pair on the nitrogen helps to eliminate water, forming a C=N double bond and resulting in a positively charged iminium ion. libretexts.orglibretexts.org
Deprotonation: A base removes a proton from the α-carbon, neutralizing the charge and forming the C=C double bond of the enamine. libretexts.org
Reactivity of the Cinnamyl Alkene Moiety
The carbon-carbon double bond in the cinnamyl group is electron-rich and serves as a key site for various addition and transformation reactions.
Hydroformylation and Carbonylation Reactions
Carbonylation reactions involve the insertion of carbon monoxide (CO) into a molecule, often catalyzed by transition metals like palladium or rhodium. oup.comunipr.it Hydroformylation, or the oxo process, is a specific type of carbonylation where an alkene reacts with CO and hydrogen (H₂) to form aldehydes. mt.comresearchgate.net These reactions are fundamental in industrial chemistry for producing valuable chemical intermediates. mt.comincatt.nl
The reactivity of this compound in palladium-catalyzed aminocarbonylation has been investigated. In a competition experiment, an equimolar mixture of cinnamyl N,N-diethylcarbamate and N,N-dimethyl-p-methylcinnamylamine was reacted under CO pressure with a palladium catalyst. oup.com The results showed that the carbamate readily underwent oxidative addition to the palladium center, while the tertiary allylamine did not. oup.com However, the allylamine acted as a nucleophile, attacking the π-allylpalladium intermediate that was formed from the carbamate. oup.com This led to a "crossover" phenomenon where the resulting amide products contained the cinnamyl moiety from one starting material and the dialkylamino group from the other. oup.com
| Entry | Carbamate | Amine | Catalyst | Conditions | Products & Ratio |
| 1 | Cinnamyl N,N-diethylcarbamate | N,N-Dimethyl-p-methylcinnamylamine | Pd(PPh₃)₃ | 80 atm CO, 80°C, 60 h | (E)-N,N-Diethyl-4-phenyl-3-butenamide and (E)-N,N-Diethyl-4-(p-tolyl)-3-butenamide (46:54) |
| 2 | Cinnamyl N,N-dimethylcarbamate | N,N-Diethyl-p-methylcinnamylamine | Pd(PPh₃)₃ | 70 atm CO, 80°C, 60 h | (E)-N,N-Dimethyl-4-phenyl-3-butenamide and (E)-N,N-Dimethyl-4-(p-tolyl)-3-butenamide (82:18) |
Table 2: Competition Experiments in Palladium-Catalyzed Aminocarbonylation. Data sourced from oup.com.
Hydrogenation and Reduction Pathways
Hydrogenation is a chemical reaction that adds hydrogen, usually to saturated compounds, typically across double or triple bonds. wikipedia.org The hydrogenation of the alkene moiety in this compound is expected to saturate the carbon-carbon double bond, yielding N,N-dimethyl-3-phenylpropylamine. This transformation is commonly achieved using heterogeneous catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under an atmosphere of hydrogen gas. scirp.org
The reaction involves the adsorption of the alkene and the dissociation of H₂ onto the catalyst surface. wikipedia.org Stepwise addition of hydrogen atoms to the carbons of the double bond then occurs, leading to the saturated product. wikipedia.org While the double bond is readily reduced, the aromatic phenyl ring requires more forcing conditions for hydrogenation. Furthermore, the N-dimethyl group is stable under these conditions. The benzyl (B1604629) group in related N-benzyl compounds can sometimes be cleaved by hydrogenolysis, but this often requires specific conditions, and the N-alkyl groups in this compound are generally stable. scirp.org
| Reactant | Catalyst | Reagents | Expected Product |
| This compound | Palladium on Carbon (Pd/C) | Hydrogen (H₂) | N,N-Dimethyl-3-phenylpropylamine |
Table 3: Expected Product of the Catalytic Hydrogenation of this compound.
Electrophilic and Nucleophilic Addition Reactions to the Double Bond
The electron-rich π-system of the alkene in this compound is susceptible to electrophilic addition reactions. byjus.comchemistrysteps.com In such a reaction, an electrophile (E⁺) attacks the double bond, forming a carbocation intermediate, which is then attacked by a nucleophile (Nu⁻). bhu.ac.in
For an unsymmetrical alkene like this compound, the regioselectivity of the addition is predicted by Markovnikov's rule. libretexts.org The rule states that in the addition of a protic acid (HX) to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon with more hydrogen substituents, and the halide group attaches to the carbon with more alkyl substituents. libretexts.org This is because the addition of the proton to the less substituted carbon generates a more stable secondary benzylic carbocation, which is stabilized by both the adjacent phenyl ring and the nitrogen atom. The nucleophile then attacks this more stable carbocation.
Example: Addition of HBr
Step 1 (Electrophilic Attack): The π-bond of the alkene attacks the proton (H⁺) from HBr. The proton adds to the carbon atom further from the phenyl group (Cβ), leading to the formation of a more stable secondary benzyllc carbocation at the carbon adjacent to the phenyl group (Cα).
Step 2 (Nucleophilic Attack): The bromide ion (Br⁻) attacks the carbocation, forming the final product.
| Reactant | Reagent | Predicted Intermediate | Predicted Major Product |
| This compound | HBr | Secondary benzylic carbocation | 2-Bromo-N,N-dimethyl-3-phenylpropan-1-amine |
Table 4: Predicted Outcome of Electrophilic Addition of HBr to this compound.
Nucleophilic addition to a simple, unactivated alkene is generally unfavorable due to the electron-rich nature of the double bond, which repels nucleophiles. byjus.comsavemyexams.com Such reactions typically require the alkene to be activated by conjugation with a strong electron-withdrawing group (e.g., a carbonyl or nitro group), which is not present in this compound.
Theoretical and Computational Chemistry Studies of N,n Dimethylcinnamylamine
Quantum Chemical Investigations of Electronic Structure and Bonding
Quantum chemical methods are fundamental to understanding the electronic makeup of a molecule. wikipedia.org For N,N-Dimethylcinnamylamine, these investigations would reveal insights into its stability, reactivity, and spectroscopic properties.
A primary tool for this is Density Functional Theory (DFT), a method that calculates the electronic structure of atoms and molecules. A DFT analysis of this compound would typically involve geometry optimization to find the most stable three-dimensional structure. acs.org Following optimization, a range of electronic properties can be calculated.
Natural Bond Orbital (NBO) analysis could be employed to understand the charge distribution across the molecule, identifying which atoms are electron-rich or electron-poor. wisc.edu This analysis provides a detailed picture of the bonding interactions, including the nature of the covalent bonds within the cinnamyl and dimethylamino moieties. nih.gov
Molecular Orbital (MO) theory provides another layer of understanding by describing the energy levels of electrons in the molecule. libretexts.orglibretexts.org Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. uci.edu For this compound, this would help in understanding its behavior in chemical reactions, such as its interaction with the MAO enzyme.
Table 1: Hypothetical Electronic Properties of this compound from Quantum Chemical Calculations
| Property | Description | Potential Significance for this compound |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating ability, relevant for its role as a substrate in enzymatic reactions. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting ability, relevant for understanding potential metabolic pathways. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to chemical reactivity and stability. A smaller gap suggests higher reactivity. |
| Dipole Moment | Measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions, including binding to biological targets. |
| NPA Charges | Natural Population Analysis charges on each atom. | Reveals the distribution of electron density and identifies potential sites for nucleophilic or electrophilic attack. |
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for mapping out the step-by-step pathways of chemical reactions. rsc.orgnih.gov This involves identifying reactants, products, and all the intermediate structures and, crucially, the high-energy transition states that connect them. uni-bonn.deaps.org The transition state is a fleeting arrangement of atoms at the peak of the energy barrier for a reaction, and its structure and energy determine the reaction rate. mit.edursc.orgmit.edu
For this compound, a key reaction of interest would be its oxidation catalyzed by monoamine oxidase (MAO). researchgate.net Computational studies could model the interaction of the molecule with the flavin cofactor within the enzyme's active site. Using methods like DFT, researchers could calculate the potential energy surface for the reaction, for instance, a hydrogen abstraction from the carbon alpha to the nitrogen. acs.orgnih.gov
These calculations would identify the transition state structure for this step and determine the activation energy—the energy required to reach the transition state. smu.edu A lower activation energy implies a faster reaction. By comparing the activation energies for different potential reaction pathways, the most likely mechanism can be determined. acs.org Such studies can also reveal the presence of "hidden intermediates" or transient species that are difficult to detect experimentally. uni-bonn.de
Table 2: Hypothetical Data for a Computational Study of this compound Oxidation
| Parameter | Description | Hypothetical Value (Illustrative) |
| Reactant Complex Energy | Energy of this compound and the enzyme cofactor before reaction. | -1500 Hartrees |
| Transition State Energy | Energy of the highest point on the reaction pathway. | -1499.95 Hartrees |
| Product Complex Energy | Energy of the product and enzyme cofactor after reaction. | -1500.1 Hartrees |
| Activation Energy (ΔE‡) | Energy difference between the transition state and the reactant complex. | 31.4 kcal/mol |
| Reaction Energy (ΔErxn) | Energy difference between the product and reactant complexes. | -62.7 kcal/mol |
Conformational Analysis and Molecular Dynamics Simulations
Molecules are not static entities; they are flexible and can adopt various three-dimensional shapes or conformations. uni-muenchen.denih.gov Conformational analysis aims to identify the stable, low-energy conformations of a molecule and understand the energy barriers between them. wustl.edu For this compound, rotation around the single bonds in its structure—such as the bond connecting the phenyl ring to the alkene and the bonds in the dimethylamino group—allows it to adopt numerous conformations.
Computational methods like systematic or stochastic conformational searches can be used to explore the potential energy surface and locate the different energy minima, which correspond to stable conformers. uni-muenchen.denih.gov
Molecular Dynamics (MD) simulations provide a way to observe the motion of a molecule over time. wustl.eduuni-koeln.de An MD simulation calculates the forces between atoms and uses them to simulate atomic movements, generating a trajectory that shows how the molecule's conformation changes. nih.gov For this compound, MD simulations could be used to study its flexibility in different environments, such as in a solvent or when bound to the active site of the MAO enzyme. These simulations can reveal which conformations are most populated and how the molecule might change its shape to fit into a binding pocket. nih.govrsc.org
Table 3: Hypothetical Results of a Conformational Analysis of this compound
| Conformer ID | Relative Energy (kcal/mol) | Dihedral Angle (C-C=C-N) | Description |
| 1 | 0.00 | 178.5° | Global minimum energy conformer, likely an extended trans-like structure. |
| 2 | 1.25 | -5.2° | Higher energy conformer, with a cis-like arrangement around the C=C bond. |
| 3 | 2.80 | 85.3° | A twisted conformation, likely a transition state between other conformers. |
Development of Structure-Reactivity Prediction Models
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or chemical properties of compounds based on their molecular structure. nih.govmdpi.commdpi.com These models work by finding a mathematical correlation between calculated molecular descriptors (numerical representations of molecular properties) and an observed activity or property. wu.ac.th
To develop a QSAR model for the MAO inhibitory activity of a series of compounds including this compound, one would first need a dataset of molecules with experimentally measured activities. mdpi.com For each molecule, a variety of descriptors would be calculated, such as electronic (e.g., atomic charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties.
Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms would then be used to build an equation that relates the descriptors to the activity. wu.ac.thresearchgate.net A robust QSAR model could then be used to predict the MAO inhibitory activity of new, unsynthesized analogs of this compound, helping to guide the design of more potent inhibitors. researchgate.net
Applications in Advanced Materials Science and Chemical Synthesis
Role as a Synthetic Intermediate for Complex Organic Molecules
The chemical structure of N,N-Dimethylcinnamylamine provides multiple reactive sites, making it a versatile precursor for the synthesis of more complex molecules. The tertiary amine, the double bond of the cinnamyl group, and the aromatic ring can all be targeted for chemical modification.
Precursor in Fine Chemical and Specialty Chemical Synthesis
This compound serves as a key starting material in the synthesis of various fine and specialty chemicals. Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals, agrochemicals, and fragrances. epfl.ch The cinnamylamine (B1233655) scaffold is present in numerous biologically active compounds. nih.govsolubilityofthings.com For instance, derivatives of cinnamylamine are precursors to pharmaceuticals like the antifungal agent naftifine (B1207962) and the calcium antagonist flunarizine. rsc.org
The development of biocatalytic and microbial biosynthesis routes for cinnamylamine from renewable feedstocks like cinnamic acid is also an active area of research. nih.govresearchgate.net This sustainable approach aims to reduce the reliance on traditional chemical synthesis methods that may involve harsh conditions and environmental concerns. nih.gov
Building Block for Functionalized Organic Derivatives
As a building block, this compound offers a platform for creating a diverse range of functionalized organic derivatives. enamine.netrsc.org The term "building block" in chemistry refers to a molecule that can be readily incorporated into a larger, more complex structure. enamine.net The reactivity of the allylic amine and the phenyl group allows for the introduction of various functional groups, leading to molecules with tailored properties.
One significant application is in the synthesis of heterocyclic compounds. For example, cinnamylamine derivatives are used in the preparation of functionalized indoles and quinazolinones. nih.govresearchgate.net Palladium-catalyzed reactions, such as the Heck reaction, have been employed to arylate polymer-supported allylamine (B125299) to produce substituted cinnamylamines, which are valuable intermediates for biologically interesting compounds. researchgate.net Furthermore, palladium-catalyzed regioselective arylation of unprotected cinnamylamines has been demonstrated to generate 3,3-diarylallylamine products, showcasing a method to create complex molecular architectures from simpler precursors. acs.orgnih.gov
The synthesis of these derivatives often takes advantage of the inherent reactivity of the cinnamylamine structure. For instance, the reaction of this compound with lithium tetrachloropalladate(II) has been explored to understand its synthetic utility. nii.ac.jp Such studies pave the way for developing new synthetic methodologies to access novel functionalized molecules.
Contributions to Catalysis
The field of catalysis has benefited from the use of cinnamylamine derivatives, both in organocatalysis and organometallic catalysis. Catalysts are crucial for enabling and accelerating chemical reactions, often with high selectivity. mdpi.com
Involvement in Organocatalytic Systems
Organocatalysis utilizes small organic molecules to catalyze chemical transformations. acs.orgoup.com While direct use of this compound as an organocatalyst is not widely reported, its structural motifs are found in established organocatalytic systems. The amine functionality is a common feature in many organocatalysts, which can activate substrates through the formation of iminium or enamine intermediates. acs.orgbeilstein-journals.org
For example, cinchona alkaloids, which are complex molecules containing a tertiary amine, are powerful organocatalysts for a variety of asymmetric reactions. mdpi.com The development of conformationally rigid analogues of this compound has been explored in the context of monoamine oxidase (MAO) inhibition, which involves interactions with biological catalysts (enzymes). capes.gov.bracs.orgnsf.govacs.org These studies provide insights into how the cinnamylamine structure can be tailored to interact with active sites, a principle that is also fundamental to organocatalyst design.
Role in Organometallic Catalysis and Ligand Design
In organometallic catalysis, a transition metal complex acts as the catalyst. solubilityofthings.comresearchgate.net The ligands surrounding the metal center play a crucial role in tuning the catalyst's activity, selectivity, and stability. rsc.org Cinnamylamine derivatives have been utilized both as substrates and as precursors for ligands in organometallic reactions.
Palladium-catalyzed reactions, in particular, have seen the application of cinnamylamine derivatives. For instance, competition experiments in the palladium-catalyzed aminocarbonylation of cinnamyl N,N-dialkylcarbamates with p-methylcinnamylamines have been conducted to elucidate reaction mechanisms involving π-allylpalladium intermediates. oup.com These studies are fundamental to understanding and optimizing catalytic cycles.
In ligand design, the amine and the alkene functionalities of cinnamylamine can be used to create bidentate or multidentate ligands that can coordinate with a metal center. rsc.org Chiral phosphine-internal olefin hybrid ligands derived from N-cinnamylaniline have been synthesized and used in palladium-catalyzed asymmetric allylic alkylation of indoles, achieving high enantioselectivities. researchgate.net This demonstrates the potential of incorporating the cinnamyl moiety into sophisticated ligand architectures for asymmetric catalysis.
Potential Applications in Polymer Science (e.g., as a Catalyst or Modifier)
The unique reactivity of this compound and its derivatives suggests potential applications in polymer science, an interdisciplinary field concerned with the synthesis, structure, and properties of polymers. nih.govmdpi.com
Cinnamylamine derivatives have been explored for their use in developing new polymeric materials. smolecule.com Specific derivatives have been incorporated into polymers, which could lead to materials with enhanced properties. smolecule.com For example, the radical copolymerization of cinnamic derivatives with other vinyl monomers like methyl acrylate (B77674) and styrene (B11656) has been studied. nii.ac.jp Although cinnamic monomers generally have low homopolymerization reactivity due to steric hindrance, they can be incorporated into copolymers, significantly affecting properties such as the glass transition temperature. nii.ac.jp
Utility as Analytical Standards and Reference Compounds in Chemical Research
The well-defined chemical structure of this compound makes it suitable for use as a reference point in analytical and medicinal chemistry research. It is commercially available as a pharmaceutical reference standard, specifically the (E)-isomer, which underscores its purity and suitability for qualitative and quantitative analyses. pharmaffiliates.com
Its primary utility as a reference compound stems from its core structure, which is used as a scaffold or parent compound in the design and synthesis of new molecules with potential biological activity. For instance, conformationally rigid analogues of this compound have been synthesized and studied for their ability to inactivate enzymes like monoamine oxidase (MAO). acs.orgnsf.gov In these studies, the fundamental structure of this compound serves as the benchmark against which the properties and activities of the newly designed, more complex analogues are compared. This comparative approach is fundamental to establishing structure-activity relationships (SAR) in drug discovery and medicinal chemistry.
Table 2: Properties of this compound as a Reference Compound
| Property | Value | Reference |
|---|---|---|
| Chemical Name | (E)-N,N-Dimethyl-3-phenylprop-2-en-1-amine | pharmaffiliates.com |
| Synonyms | N,N-Dimethyl-trans-cinnamylamine, (E)-N,N-Dimethylcinnamylamine | pharmaffiliates.com |
| Molecular Formula | C₁₁H₁₅N | pharmaffiliates.com |
| Molecular Weight | 161.25 g/mol | pharmaffiliates.com |
| Appearance | Colorless oil | ontosight.ai |
| Storage | 2-8°C Refrigerator | pharmaffiliates.com |
Future Directions and Emerging Research Avenues for N,n Dimethylcinnamylamine
Development of Novel and Efficient Synthetic Routes
The demand for greener, more efficient, and economically viable chemical production is steering the development of new synthetic methodologies for N,N-Dimethylcinnamylamine and its analogs. hilarispublisher.com Research is moving beyond traditional chemical methods, which can involve high energy consumption and environmental concerns, towards more sustainable alternatives. nih.gov
A significant area of development is biocatalysis. Recent studies have demonstrated the biosynthesis of cinnamylamine (B1233655) from precursors like cinnamic acid using metabolically engineered Escherichia coli. nih.govnih.gov This approach offers the advantages of using renewable feedstocks and operating under mild, environmentally friendly conditions. nih.gov Metabolic engineering efforts, such as optimizing the supply of cofactors like NADPH and ATP, have successfully increased the yield and conversion rates, making bio-based production a competitive alternative to chemical synthesis. nih.gov Another promising biological avenue involves using enzyme cascades that pair carboxylic acid reductases (CAR) with ω-transaminases (TA) to convert lignin-derived carboxylic acids into valuable primary amines. researchgate.net
In the realm of chemical synthesis, innovation is focused on improving efficiency and reducing the number of reaction steps. One-pot syntheses are being developed to produce various protected cinnamylamines directly from cinnamyl ethers, streamlining the manufacturing process. koreascience.kr Furthermore, recent breakthroughs in catalysis have enabled challenging transformations under milder conditions. For instance, an oxidative Mizoroki–Heck reaction has been developed for the arylation of unprotected cinnamylamines at room temperature, avoiding the need for protecting groups and expanding the potential for creating complex derivatives like 3,3-diarylallylamines. rsc.org
| Synthetic Method | Description | Key Advantages | Relevant Findings |
| Biocatalysis | Use of engineered microorganisms (e.g., E. coli) or isolated enzymes to convert precursors (e.g., cinnamic acid) into cinnamylamines. | Environmentally friendly, uses renewable resources, operates under mild conditions, potential for high selectivity. nih.gov | Yields of cinnamylamine reaching 90% with 100% conversion of cinnamic acid have been achieved through metabolic engineering and optimizing reaction conditions. nih.gov |
| One-Pot Synthesis | Chemical reaction strategy where a reactant is subjected to successive chemical reactions in a single reactor, avoiding lengthy separation and purification of intermediates. | Increased efficiency, reduced solvent waste, time and cost savings. weebly.com | The reaction of alkyl cinnamyl ethers with chlorosulfonyl isocyanate allows for the direct, one-pot synthesis of cinnamylamines with various protecting groups. koreascience.kr |
| Oxidative Mizoroki–Heck Reaction | A palladium-catalyzed cross-coupling reaction using aryl boronic acids to arylate unprotected cinnamylamines under mild, aerobic conditions. | Avoids the need for amine protecting groups, proceeds at ambient temperature, offers a direct route to highly functionalized 3,3-diarylallylamines. rsc.org | The method successfully converts a range of cinnamylamines and aryl boronic acids, including substrates that would decompose under harsher conditions. rsc.org |
Exploration of Undiscovered Reactivity and Transformation Pathways
The unique structure of this compound, featuring a reactive tertiary amine, a phenyl group, and a propenyl backbone, offers a rich landscape for discovering new chemical transformations. Future research will likely focus on leveraging this reactivity to construct novel and complex molecular architectures.
The development of the oxidative Mizoroki–Heck reaction for unprotected cinnamylamines is a prime example of this exploration, providing a pathway to 3,3-diarylallylamines, which are important scaffolds in drug discovery. rsc.org This method overcomes previous challenges related to selectivity and harsh reaction conditions. rsc.org Another established, yet underexplored, transformation is the rhodium-catalyzed hydroformylation of N,N-dimethylcinnamylamines. This reaction smoothly produces 2-aryl-4-(dimethylamino)butanals, which serve as key intermediates in the synthesis of the Pheniramine family of antihistamine drugs. scribd.com
Future investigations may also explore the potential of this compound in multicomponent reactions, cycloadditions, and tandem reactions that can rapidly build molecular complexity from a simple starting material. beilstein-journals.orgresearchgate.net The development of stereoselective methods will be crucial, as controlling the geometry of the double bond and creating new chiral centers is essential for applications in pharmaceuticals and materials science. uochb.cz Computational chemistry is expected to play a vital role in this area by helping to model and predict potential reaction pathways and transition states, guiding experimental efforts toward the most promising transformations. ucdavis.edu
| Transformation Pathway | Description | Potential Products | Significance |
| Oxidative Mizoroki–Heck Reaction | Palladium-catalyzed γ-arylation of the cinnamylamine olefin using an aryl boronic acid as the coupling partner. rsc.org | 3,3-Diarylallylamines | Accesses an important class of molecules for drug discovery targeting G protein-coupled receptors. rsc.org |
| Hydroformylation | Rhodium-catalyzed addition of a formyl group and a hydrogen atom across the double bond of N,N-dimethylcinnamylamines. scribd.com | 2-Aryl-4-(dimethylamino)butanals | Provides key intermediates for the synthesis of first-generation H1 antihistaminic agents (Pheniramines). scribd.com |
| N-Alkenyl Chemistry | Functionalization of the N-alkenyl moiety through stereoselective transformations. uochb.cz | Diverse and stereo-defined N-alkenyl products | Offers new building blocks for the synthesis of drugs and natural products. uochb.cz |
Integration with Advanced High-Throughput Analytical Methodologies
To accelerate the discovery of new synthetic routes and novel reactions for this compound, the integration of advanced analytical techniques is essential. High-throughput screening (HTS) methodologies, which allow for the rapid analysis of thousands of samples, are becoming indispensable in modern chemical research. sciex.com
Future research on this compound will benefit from analytical workflows that combine automated sample preparation with rapid and sensitive detection methods. nih.gov For instance, robotic platforms can prepare 96-well plates for reaction screening, followed by analysis using Ultra-High-Performance Liquid Chromatography (UHPLC). nih.gov UHPLC significantly reduces analysis time compared to traditional HPLC while providing high-resolution separation of reactants, products, and byproducts.
Coupling liquid or gas chromatography with advanced mass spectrometry (MS) techniques, such as Time-of-Flight (TOF-MS), provides highly accurate mass data, enabling the confident identification of novel compounds and reaction intermediates. unit.no For analyzing complex mixtures, such as those from biocatalysis or degradation studies, methods like thermal desorption-gas chromatography/mass spectrometry (TD-GC/MS) are invaluable for identifying a wide range of volatile and semi-volatile amine compounds. unit.no The adoption of these high-throughput and information-rich analytical methods will dramatically increase the pace of research and development involving this compound and its derivatives. sciex.com
| Analytical Technique | Principle | Application for this compound Research |
| Automated UHPLC-MS | Combines robotic sample preparation with rapid, high-resolution liquid chromatography and mass spectrometry detection. nih.gov | High-throughput screening of reaction conditions for novel synthesis; rapid quantification of products in reactivity studies. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds in the gas phase, which are then identified by their mass-to-charge ratio. unit.no | Analysis of reaction mixtures, identification of volatile byproducts, and purity assessment. |
| Liquid Chromatography-Time-of-Flight MS (LC/MS-TOF) | Provides highly accurate mass measurements of separated compounds, aiding in the determination of elemental composition. unit.no | Unambiguous identification of novel reaction products and unknown intermediates in transformation pathway studies. |
Computational Design and Prediction of Novel Functional Derivatives
Computational chemistry and in silico modeling are powerful tools for accelerating the design and discovery of new molecules with desired properties, thereby reducing the time and cost associated with experimental work. hilarispublisher.com This approach is highly applicable to the development of novel functional derivatives of this compound for applications in medicine and materials science.
By using the this compound scaffold as a starting point, researchers can computationally design vast libraries of virtual derivatives with modified substituents on the phenyl ring or alterations to the amine group. These virtual compounds can then be screened in silico for specific properties. Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of derivatives, such as their potential as enzyme inhibitors or receptor ligands, based on their structural features. researchgate.net For example, computational studies have been used to understand how analogues of this compound interact with enzymes like monoamine oxidase. md-medicaldata.com
Molecular docking simulations can predict how these designed derivatives will bind to the active site of a target protein, providing insights into their mechanism of action at an atomic level. nih.gov Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools can assess the drug-likeness and potential toxicity of new designs early in the discovery process, helping to prioritize the most promising candidates for synthesis and experimental testing. lhasalimited.orgacs.orgnih.gov This rational design approach allows for a more focused and efficient exploration of the chemical space around this compound to identify derivatives with enhanced functionality.
| Computational Method | Description | Application for this compound Derivatives |
| Quantitative Structure-Activity Relationship (QSAR) | A regression or classification model that relates the chemical structure of a compound to its biological activity. researchgate.net | Predicting the potential therapeutic activity (e.g., enzyme inhibition) of novel derivatives to guide synthetic efforts. |
| Molecular Docking | A modeling technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. md-medicaldata.comnih.gov | Simulating the binding of derivatives to target proteins (e.g., enzymes, receptors) to understand their mechanism of action and optimize binding affinity. |
| ADMET Prediction | In silico models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of a molecule. lhasalimited.orgacs.org | Assessing the drug-likeness and potential safety risks of new derivatives early in the design phase, reducing late-stage failures. |
| Density Functional Theory (DFT) | A quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net | Calculating molecular descriptors, optimizing geometries, and studying reaction mechanisms at an electronic level. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N,N-Dimethylcinnamylamine, and how can reaction conditions be optimized?
- Methodological Answer : this compound can be synthesized via alkylation of cinnamylamine using methylating agents like methyl iodide in the presence of a base (e.g., sodium hydride). Optimization involves adjusting solvent polarity (e.g., tetrahydrofuran or dichloromethane), temperature (40–60°C), and stoichiometry of reagents. Post-synthesis purification via flash chromatography or fractional distillation ensures high yield (>80%). Reaction progress should be monitored using thin-layer chromatography (TLC) or gas chromatography (GC) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Structural confirmation requires nuclear magnetic resonance (NMR; ¹H and ¹³C) to identify aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 2.1–2.5 ppm). Mass spectrometry (MS) validates molecular weight (e.g., m/z 161 for [M+H]⁺). Purity assessment via high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended, using a C18 column and acetonitrile/water mobile phase .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods to prevent inhalation of volatile amines. Wear nitrile gloves and safety goggles due to potential skin/eye irritation. Store in airtight containers under inert gas (e.g., nitrogen) to avoid oxidation. Refer to safety data sheets (SDS) for spill management (e.g., neutralization with dilute acetic acid) and disposal protocols .
Advanced Research Questions
Q. What analytical challenges arise when quantifying this compound in complex matrices, and how can they be mitigated?
- Methodological Answer : Matrix interference in biological or environmental samples requires sample pretreatment (e.g., solid-phase extraction with C18 cartridges). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., D₃-N,N-Dimethylcinnamylamine) improves accuracy. Calibration curves (1–100 ng/mL) should account for ion suppression/enhancement effects .
Q. How does the steric and electronic environment of this compound influence its reactivity in catalytic processes?
- Methodological Answer : The electron-donating dimethylamino group enhances nucleophilicity, facilitating ligand-metal coordination in catalysis. Steric hindrance from the cinnamyl group can reduce reaction rates in bulky substrates. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution, while X-ray crystallography confirms coordination geometries in metal complexes .
Q. What are the thermodynamic properties of this compound, and how do they affect its stability under different storage conditions?
- Methodological Answer : Differential scanning calorimetry (DSC) reveals a melting point of ~25°C and decomposition temperature >200°C. Thermogravimetric analysis (TGA) shows stability up to 150°C under nitrogen. Hydrolytic stability tests (pH 3–10, 40°C) indicate degradation via hydrolysis of the amine group, necessitating anhydrous storage at 4°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
